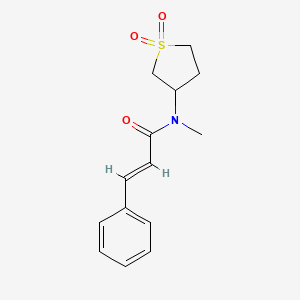

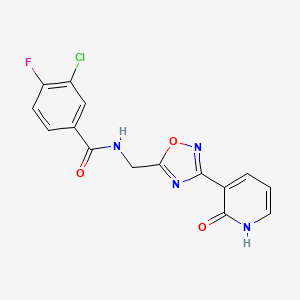

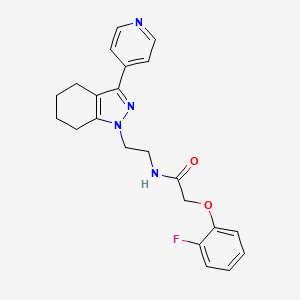

![molecular formula C20H19NO4 B2546173 Acide 3-{4-[(5-méthyl-2-phényl-1,3-oxazol-4-yl)méthoxy]phényl}propanoïque](/img/structure/B2546173.png)

Acide 3-{4-[(5-méthyl-2-phényl-1,3-oxazol-4-yl)méthoxy]phényl}propanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'agoniste du GPR40 6 est un composé synthétique conçu pour activer le récepteur couplé aux protéines G 40 (GPR40), également connu sous le nom de récepteur 1 des acides gras libres. Ce récepteur est principalement exprimé dans les cellules bêta pancréatiques et les cellules entéroendocrines de l'intestin grêle. L'activation du GPR40 améliore la sécrétion d'insuline et la libération d'incrétine, ce qui en fait une cible thérapeutique prometteuse pour le traitement du diabète de type 2 .

Applications De Recherche Scientifique

L'agoniste du GPR40 6 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'activation des récepteurs couplés aux protéines G et les voies de signalisation.

Biologie : Étudié pour son rôle dans la modulation de la sécrétion d'insuline et de la libération d'incrétine dans les cellules bêta pancréatiques et les cellules entéroendocrines.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du diabète de type 2, en raison de sa capacité à améliorer la sécrétion d'insuline et à améliorer l'homéostasie du glucose.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et formulations antidiabétiques

5. Mécanisme d'action

L'agoniste du GPR40 6 exerce ses effets en se liant au récepteur GPR40 à la surface des cellules bêta pancréatiques et des cellules entéroendocrines. Cette liaison active le récepteur couplé aux protéines G, ce qui conduit à l'activation de la voie de signalisation Gαq/11. Cette voie augmente les niveaux de calcium intracellulaire et active la phospholipase C, qui à son tour génère l'inositol trisphosphate et le diacylglycérol. Ces molécules de signalisation améliorent la sécrétion d'insuline et la libération d'incrétine, améliorant ainsi l'homéostasie du glucose .

Composés similaires :

TAK-875 : Un agoniste partiel du GPR40 qui améliore la sécrétion d'insuline mais qui a été arrêté en raison de problèmes de toxicité hépatique.

AMG 837 : Un autre agoniste du GPR40 avec des effets insulinotropes similaires.

AM-1638 : Un agoniste complet du GPR40 qui engage à la fois les axes insulinogène et incrétinogène .

Unicité : L'agoniste du GPR40 6 est unique en sa capacité à agir comme un agoniste complet, engageant à la fois les voies insulinogène et incrétinogène. Cette double action offre une approche plus complète du contrôle du glucose par rapport aux agonistes partiels comme le TAK-875 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'agoniste du GPR40 6 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et des réactions de couplage finales. Une voie de synthèse courante comprend les étapes suivantes :

Formation de la structure de base : Cela implique la synthèse d'un noyau biaryle ou biphényle par couplage de Suzuki ou d'autres réactions de couplage croisé.

Fonctionnalisation : Introduction de groupes fonctionnels tels que des groupes hydroxyle, carboxyle ou amide par le biais de diverses réactions organiques telles que l'estérification, l'amidification ou la réduction.

Couplage final : La dernière étape implique souvent le couplage du noyau fonctionnalisé avec une chaîne latérale ou une entité spécifique pour obtenir l'activité agoniste souhaitée

Méthodes de production industrielle : La production industrielle de l'agoniste du GPR40 6 peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend :

Traitement par lots : De grands réacteurs sont utilisés pour effectuer les étapes de synthèse par lots, avec un contrôle minutieux de la température, de la pression et du temps de réaction.

Traitement en continu : Des techniques avancées comme les réacteurs à flux continu peuvent être utilisées pour améliorer l'efficacité et l'extensibilité.

Analyse Des Réactions Chimiques

Types de réactions : L'agoniste du GPR40 6 subit diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule, souvent en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène, généralement en utilisant des réactifs comme l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux avec un catalyseur au palladium.

Substitution : Remplacement d'un groupe fonctionnel par un autre, en utilisant des réactifs comme les halogènes ou les nucléophiles

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogénation en utilisant du brome ou du chlore en présence d'un catalyseur.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques et des conditions de réaction utilisées. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Mécanisme D'action

GPR40 agonist 6 exerts its effects by binding to the GPR40 receptor on the surface of pancreatic beta-cells and enteroendocrine cells. This binding activates the G-protein-coupled receptor, leading to the activation of the Gαq/11 signaling pathway. This pathway increases intracellular calcium levels and activates phospholipase C, which in turn generates inositol trisphosphate and diacylglycerol. These signaling molecules enhance insulin secretion and incretin release, thereby improving glucose homeostasis .

Comparaison Avec Des Composés Similaires

TAK-875: A partial agonist of GPR40 that enhances insulin secretion but was discontinued due to liver toxicity concerns.

AMG 837: Another GPR40 agonist with similar insulinotropic effects.

AM-1638: A full agonist of GPR40 that engages both insulinogenic and incretinogenic axes .

Uniqueness: GPR40 agonist 6 is unique in its ability to act as a full agonist, engaging both the insulinogenic and incretinogenic pathways. This dual action provides a more comprehensive approach to glucose control compared to partial agonists like TAK-875 .

Propriétés

IUPAC Name |

3-[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-14-18(21-20(25-14)16-5-3-2-4-6-16)13-24-17-10-7-15(8-11-17)9-12-19(22)23/h2-8,10-11H,9,12-13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVILYIQBHXIHEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

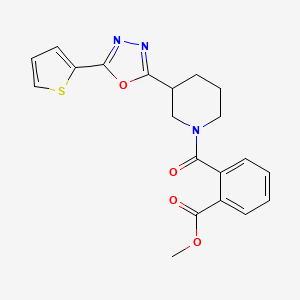

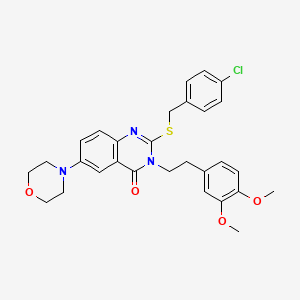

![2-phenoxy-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B2546096.png)

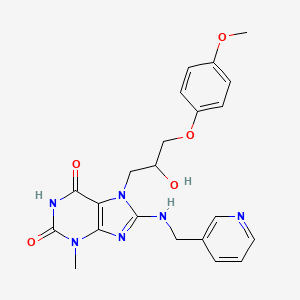

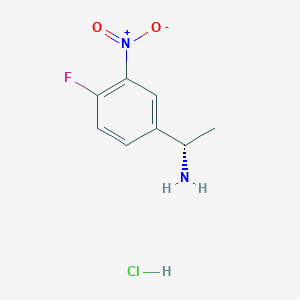

![N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2546100.png)

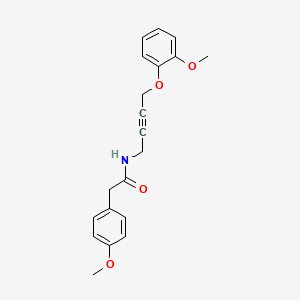

![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

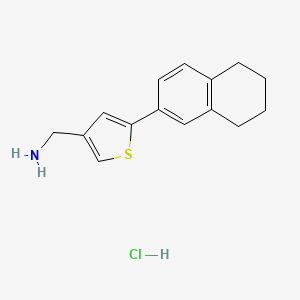

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546108.png)

![1-(adamantane-1-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2546109.png)